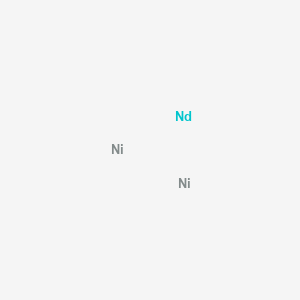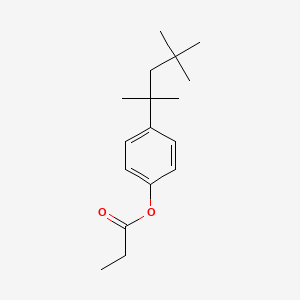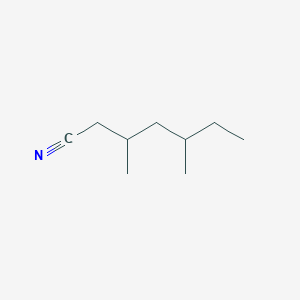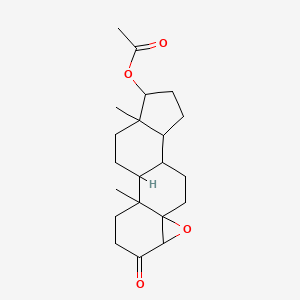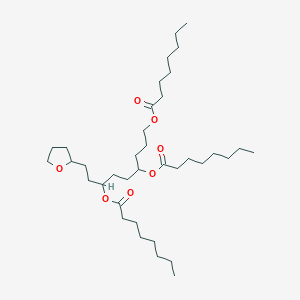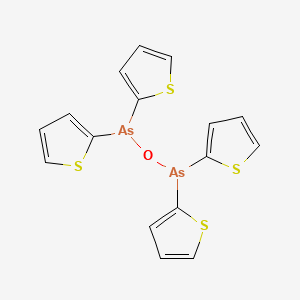
1,1,3,3-Tetra(2-thienyl)diarsoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetra(2-thienyl)diarsoxane is a chemical compound with the molecular formula C16H12As2OS4 and a molecular weight of 498.369 It is characterized by the presence of two arsenic atoms and four thiophene rings, making it a unique organoarsenic compound
Preparation Methods
The synthesis of 1,1,3,3-Tetra(2-thienyl)diarsoxane typically involves the reaction of di-2-thienylarsinous acid anhydride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1,1,3,3-Tetra(2-thienyl)diarsoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of arsenic oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,3,3-Tetra(2-thienyl)diarsoxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding the interactions of arsenic-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent due to the presence of arsenic, which has known cytotoxic properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetra(2-thienyl)diarsoxane involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the presence of arsenic atoms allows it to interfere with cellular processes, including DNA replication and repair, which contributes to its potential anticancer properties .
Comparison with Similar Compounds
1,1,3,3-Tetra(2-thienyl)diarsoxane can be compared with other similar compounds, such as:
1,1,3,3-Tetra(2-furyl)diarsoxane: This compound contains furan rings instead of thiophene rings, leading to different electronic properties and reactivity.
1,1,3,3-Tetra(2-pyridyl)diarsoxane:
1,1,3,3-Tetra(2-phenyl)diarsoxane: This compound has phenyl rings, which affect its stability and reactivity compared to the thiophene-containing compound.
The uniqueness of this compound lies in its combination of arsenic atoms and thiophene rings, which impart specific electronic and chemical properties that are valuable in various scientific and industrial applications.
Properties
CAS No. |
5449-88-7 |
|---|---|
Molecular Formula |
C16H12As2OS4 |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
dithiophen-2-ylarsanyloxy(dithiophen-2-yl)arsane |
InChI |
InChI=1S/C16H12As2OS4/c1-5-13(20-9-1)17(14-6-2-10-21-14)19-18(15-7-3-11-22-15)16-8-4-12-23-16/h1-12H |
InChI Key |
ZWFODMWMPCNSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[As](C2=CC=CS2)O[As](C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


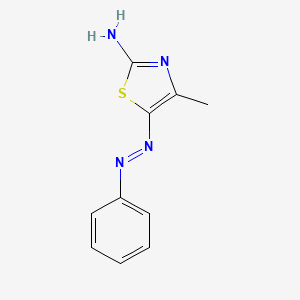
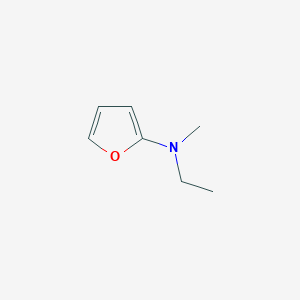
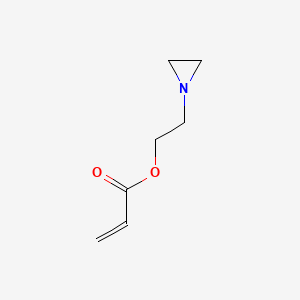
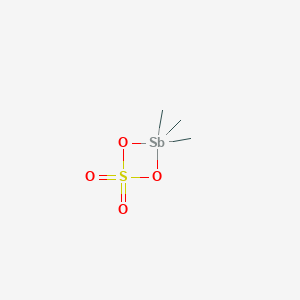
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)
